4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE
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Overview
Description
4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE: is a complex organic compound that features a unique structure combining an isoindoline moiety with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE typically involves the following steps:
Formation of the Isoindoline Moiety: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the isoindoline derivative reacts with a pyridine-based reagent.
Formation of the Butanamide Linker: The final step involves the coupling of the isoindoline-pyridine intermediate with a butanoyl chloride derivative under basic conditions to form the butanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular pathways.
Medicine
In medicinal chemistry, 4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
- 4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID
- 4-(2-OXOISOINDOLIN-2-YL)BUTANOIC ACID
Uniqueness
Compared to similar compounds, 4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE stands out due to its unique combination of an isoindoline moiety with a pyridine ring and a butanamide linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-oxo-1H-isoindol-2-yl)-N-(pyridin-4-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17(20-12-14-7-9-19-10-8-14)6-3-11-21-13-15-4-1-2-5-16(15)18(21)23/h1-2,4-5,7-10H,3,6,11-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBVRMBHNOAFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCCC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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